molecular formula C52H53Cl2FN8O12 B10831190 dAURK-4 (hydrochloride)

dAURK-4 (hydrochloride)

Cat. No.: B10831190
M. Wt: 1071.9 g/mol
InChI Key: TYHNXUIIJPLUJC-UHFFFAOYSA-N
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Description

dAURK-4 (hydrochloride) is a derivative of Alisertib and functions as a potent and selective degrader of Aurora Kinase A (AURKA). This compound exhibits significant anticancer properties and is primarily used in scientific research for its ability to inhibit the protein level of AURKA .

Preparation Methods

Synthetic Routes and Reaction Conditions

dAURK-4 (hydrochloride) is synthesized from Alisertib through a series of chemical reactionsThe reaction conditions typically include controlled temperature, pH, and the use of specific solvents to ensure the stability and purity of the final product .

Industrial Production Methods

In industrial settings, the production of dAURK-4 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions

dAURK-4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The conditions often involve controlled temperature, pH, and the use of solvents like dimethyl sulfoxide (DMSO) to ensure the solubility and stability of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of dAURK-4 (hydrochloride) with modified functional groups, enhancing its selectivity and potency as an AURKA degrader .

Scientific Research Applications

dAURK-4 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the degradation of AURKA and its effects on cellular processes.

    Biology: Employed in cell viability assays to investigate its anticancer properties and its impact on cell cycle regulation.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively degrade AURKA.

    Industry: Utilized in the development of new anticancer drugs and in the study of kinase inhibitors .

Mechanism of Action

dAURK-4 (hydrochloride) exerts its effects by selectively degrading AURKA. The compound binds to AURKA, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation disrupts the function of AURKA, inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

dAURK-4 (hydrochloride) is unique due to its ability to selectively degrade AURKA, rather than merely inhibiting its activity. This selective degradation leads to more effective inhibition of cell proliferation and induction of apoptosis, making it a valuable tool in cancer research and potential therapeutic applications .

Properties

Molecular Formula

C52H53Cl2FN8O12

Molecular Weight

1071.9 g/mol

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]-2-methoxybenzamide;hydrochloride

InChI

InChI=1S/C52H52ClFN8O12.ClH/c1-69-39-9-4-8-37(54)45(39)47-36-25-31(53)11-13-33(36)46-30(27-57-47)28-58-52(61-46)59-32-12-14-34(41(26-32)70-2)48(65)56-18-6-20-72-22-24-73-23-21-71-19-5-17-55-43(64)29-74-40-10-3-7-35-44(40)51(68)62(50(35)67)38-15-16-42(63)60-49(38)66;/h3-4,7-14,25-26,28,38H,5-6,15-24,27,29H2,1-2H3,(H,55,64)(H,56,65)(H,58,59,61)(H,60,63,66);1H

InChI Key

TYHNXUIIJPLUJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCCOCCOCCOCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC.Cl

Origin of Product

United States

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